molecular formula C14H9Cl2N3 B2640892 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine CAS No. 74303-39-2

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine

Cat. No.: B2640892
CAS No.: 74303-39-2
M. Wt: 290.15
InChI Key: IZBISXIQHKUYQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine typically involves the reaction of 4-chloroaniline with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinazoline ring . Common reaction conditions include the use of solvents like ethanol or dimethylformamide (DMF) and heating the reaction mixture to temperatures around 100-150°C .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .

Scientific Research Applications

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its dual chloro-substitution enhances its potential as an antimicrobial and anticancer agent .

Properties

IUPAC Name

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBISXIQHKUYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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